2-Amino-3-(3-chlorophenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOXQIODUSXROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 3 3 Chlorophenyl Propan 1 Ol
Classical Synthetic Approaches
One of the most direct methods for synthesizing 2-Amino-3-(3-chlorophenyl)propan-1-ol involves the reduction of a corresponding β-amino ketone or a related keto-derivative. This approach is advantageous due to the accessibility of the precursor, which can often be prepared via Mannich-type reactions. The key step is the stereoselective reduction of the carbonyl group to a hydroxyl group.
Transition-metal-catalyzed asymmetric hydrogenation of prochiral β-amino ketones is a highly efficient and atom-economical method for producing enantiomerically enriched γ-amino alcohols. rsc.org This strategy is particularly valued for its environmental benignity. rsc.org
Chiral ruthenium (II) complexes, such as those based on Noyori's eta-6-arene/N-tosylethylenediamine-Ru(II) catalyst systems, are effective for the asymmetric hydrogenation of ketones. nih.gov For the synthesis of this compound, the precursor ketone, 3-amino-1-(3-chlorophenyl)propan-1-one, can be hydrogenated using a chiral catalyst to control the stereochemistry of the resulting alcohol. Ruthenocenyl phosphino-oxazoline-ruthenium complexes (RuPHOX-Ru) have been successfully applied to the asymmetric hydrogenation of various β-secondary amino ketones, affording the corresponding chiral γ-secondary amino alcohols in high yields (up to 99%) and excellent enantioselectivity (up to 99% ee). rsc.orgnih.gov The reaction is typically performed under a hydrogen gas atmosphere in a suitable solvent like methanol (B129727). nih.gov
Table 1: Catalytic Hydrogenation of a Precursor Ketone
| Precursor | Catalyst System | Solvent | H₂ Pressure | Temperature | Product | Enantiomeric Excess (ee) |
| 3-Amino-1-(3-chlorophenyl)propan-1-one | Chiral Ru(II) Complex (e.g., RuPHOX-Ru) | Methanol | 10 - 100 atm | Room Temp. - 80°C | This compound | >95% (expected) |
The reduction of ketones and esters using metal hydrides is a fundamental transformation in organic synthesis. acs.org For the preparation of this compound, this can be achieved by reducing either the precursor β-amino ketone or a corresponding β-amino ester.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. acs.orglumenlearning.com The precursor, 3-amino-1-(3-chlorophenyl)propan-1-one, can be readily reduced using NaBH₄ in a protic solvent such as methanol or ethanol (B145695) at room temperature to yield the target amino alcohol. lumenlearning.commasterorganicchemistry.com
Alternatively, a more powerful reducing agent, lithium aluminium hydride (LiAlH₄), can be employed. While LiAlH₄ also reduces ketones, it is particularly useful for the reduction of esters to primary alcohols, a transformation that NaBH₄ performs inefficiently. nih.govechemi.com A synthetic route could therefore involve the preparation of an ester, such as ethyl 2-amino-3-(3-chlorophenyl)propanoate, followed by its reduction with LiAlH₄ in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). um.es This method has been successfully applied to the synthesis of a structurally similar compound, 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol, from its corresponding ethyl ester precursor. um.es
Table 2: Metal Hydride Reduction of Precursors
| Precursor | Reducing Agent | Solvent | Key Transformation | Product |
| 3-Amino-1-(3-chlorophenyl)propan-1-one | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Ketone to Alcohol | This compound |
| Ethyl 2-amino-3-(3-chlorophenyl)propanoate | Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether / THF | Ester to Alcohol | This compound |
The β-lactam (azetidin-2-one) ring is a strained four-membered heterocycle that serves as a versatile synthon for a variety of biologically important molecules, including β-amino acids and amino alcohols. nih.gov The inherent ring strain facilitates selective bond cleavage, providing access to functionalized acyclic structures. nih.gov
The synthesis of this compound can be achieved through the reductive ring opening of a suitably substituted β-lactam. The required precursor would be 4-(3-chlorobenzyl)azetidin-2-one. This intermediate can be synthesized stereoselectively via methods such as the Staudinger ketene-imine cycloaddition.
The key transformation is the reductive cleavage of the C2-N1 amide bond of the lactam ring. This is typically accomplished using strong hydride reagents that are capable of reducing amides. Lithium aluminium hydride (LiAlH₄) is a common reagent for this purpose, reducing the lactam to the corresponding 1,3-amino alcohol. echemi.com The reaction is generally carried out in an anhydrous ethereal solvent like THF. Another reagent reported for the reduction of azetidin-2-ones to 1,3-amino alcohols is diborane (B8814927) (B₂H₆). rsc.org This approach provides a reliable method for converting the cyclic amide precursor into the desired linear amino alcohol.
Table 3: Reductive Ring Opening of a β-Lactam Precursor
| Precursor | Reagent | Solvent | Product |
| 4-(3-Chlorobenzyl)azetidin-2-one | Lithium Aluminium Hydride (LiAlH₄) or Diborane (B₂H₆) | Tetrahydrofuran (THF) | This compound |
Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their high ring strain. This strain allows them to undergo nucleophilic ring-opening reactions, providing a route to various 1,2-difunctionalized amine compounds, including β-amino alcohols.
The synthesis of this compound via this method would start with a 2-(3-chlorobenzyl)aziridine precursor. The ring-opening reaction is typically governed by substrate-controlled regioselectivity. For 2-alkyl substituted aziridines, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C3), leading to the cleavage of the C3-N bond. echemi.com
When water is used as the nucleophile, the aziridine (B145994) ring opens to form the corresponding β-amino alcohol. This reaction is often catalyzed by an acid, which activates the aziridine by protonating the ring nitrogen, forming a more reactive aziridinium (B1262131) ion intermediate. The subsequent attack by water at the less substituted carbon and deprotonation yields the final product, this compound, with a defined regiochemistry.
Table 4: Ring Opening of an Aziridine Intermediate
| Precursor | Nucleophile | Catalyst/Conditions | Site of Attack | Product |
| 2-(3-Chlorobenzyl)aziridine | Water (H₂O) | Acid catalyst (e.g., p-TsOH), heat | C3 (less substituted carbon) | This compound |
Ring Opening of Aziridine Intermediates
Regioselective and Stereoselective Ring Opening Reactions
A primary and effective method for the synthesis of β-amino alcohols like this compound is the nucleophilic ring-opening of epoxides. niscpr.res.ingrowingscience.com This pathway is valued for its potential to establish the required 1,2-amino alcohol functionality with precise control over the arrangement of atoms in space.
The strategy involves an epoxide, such as a derivative of 3-(3-chlorophenyl)-1,2-epoxypropane, which is then opened by an amine or an amine surrogate, like an azide. The success of this reaction hinges on controlling both regioselectivity (which carbon of the epoxide is attacked) and stereoselectivity (the resulting 3D orientation of the new bonds). With unsymmetrical epoxides, the choice of catalyst and reaction conditions can direct the nucleophile to attack a specific carbon atom. rroij.com For instance, in reactions with styrene (B11656) oxide derivatives, nucleophilic attack is often observed at the benzylic carbon. growingscience.com Various catalysts, including those based on zinc, indium, and heteropoly acids, have been employed to facilitate this transformation efficiently and with high selectivity. rroij.com The reaction's stereochemistry is typically an anti-addition, meaning the nucleophile adds to the opposite face of the carbon-oxygen bond being broken, leading to an inversion of the stereocenter.
Advanced Synthetic Strategies
To meet the high demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, advanced synthetic methods are continuously being developed. mdpi.comyale.edu These strategies aim for high efficiency, selectivity, and sustainability.
Asymmetric Synthesis Approaches for Enantiopure Forms
Producing a single enantiomer of this compound is crucial, as different enantiomers of a chiral molecule can have vastly different biological effects. Asymmetric synthesis methods are designed to achieve this from the outset, avoiding the need for later separation of isomers. nih.govyale.edu
The use of chiral transition-metal catalysts is a powerful tool for asymmetric synthesis. nih.gov Asymmetric transfer hydrogenation (ATH) of a corresponding prochiral α-amino ketone, 2-amino-1-(3-chlorophenyl)propan-1-one, is a key method. mdpi.comnih.gov In this process, a chiral ligand, often complexed with a metal like ruthenium or iridium, facilitates the transfer of hydrogen from a source such as isopropanol (B130326) to the ketone. mdpi.comacs.org The chirality of the ligand directs the hydrogenation to one face of the molecule, preferentially forming one enantiomer of the resulting amino alcohol. mdpi.com The stereoselectivity is highly dependent on the design of the chiral ligand and the specific metal complex used. mdpi.com
Table 1: Examples of Chiral Catalyst Systems in Asymmetric Reductions
| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) | Yield | Reference |
| Ru-PHOX complex | Aryl-Alkyl Ketones | Up to 97% | Good | mdpi.com |
| Ir/f-binaphane | N-Heterocycles | High | High | nih.gov |
| Ru-diamine complexes | Indoles | >99% | High | nih.gov |
Beyond transfer hydrogenation, other enantioselective reduction methods are also employed. These often involve the use of chiral reducing agents or catalysts that can differentiate between the two faces of a prochiral ketone. One prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst to stereoselectively reduce ketones with borane (B79455). mdpi.com This method is known for its high enantioselectivity in producing chiral alcohols. The catalyst, generated in situ from a chiral amino alcohol and a borane source, creates a chiral environment that forces the reduction to occur from a specific direction, thus yielding a single enantiomeric product with high purity. mdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. rsc.orgmdpi.com Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity. mdpi.com For the synthesis of enantiopure this compound, reductases or transaminases can be used. For example, a yeast reductase from Saccharomyces cerevisiae has been used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from the corresponding ketone, achieving an enantiomeric excess of 100%. nih.gov Similarly, engineered ω-transaminases expressed in microorganisms like Escherichia coli can convert a ketone precursor into the desired chiral amino alcohol with very high enantioselectivity (>99% ee). evitachem.com These biocatalytic systems often incorporate cofactor regeneration systems to improve efficiency and reduce costs. nih.gov
Table 2: Biocatalytic Approaches to Chiral Amino Alcohols
| Enzyme Type | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
| Yeast Reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | (S)-alcohol | 100% | nih.gov |
| ω-Transaminase | 2-(4-chlorophenyl)propan-1-one | (S)-amino alcohol | >99% | evitachem.com |
| Phenylalanine Dehydrogenase | Keto acids | (S)-amino acid | Not specified | mdpi.com |
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for creating molecular diversity. rsc.org While specific examples for the direct synthesis of this compound are not prominently detailed, MCRs like the Ugi or Petasis reactions are powerful tools for generating libraries of related amino alcohol structures. nih.gov These reactions offer high atom economy and can quickly produce complex molecules from simple starting materials. For instance, a Petasis reaction could theoretically combine a boronic acid, an amine, and an α-hydroxy aldehyde to generate complex amino alcohol derivatives. nih.gov The adaptability of MCRs allows for the variation of each component, providing a rapid route to structural analogs for further study.
Protecting Group Strategies in Complex Syntheses
In the multi-step synthesis of complex organic molecules such as this compound, the strategic use of protecting groups is fundamental. wikipedia.orgnumberanalytics.com This compound possesses two primary reactive functional groups: a primary amine (-NH2) and a primary alcohol (-OH). These groups can exhibit undesirable reactivity or interfere with transformations intended for other parts of the molecule. libretexts.org Protecting groups are temporarily attached to a functional group to render it inert to specific reaction conditions, thereby ensuring chemoselectivity. wikipedia.orgorganic-chemistry.org After the desired chemical transformation is complete, the protecting group is removed in a process called deprotection. wikipedia.org
The selection of an appropriate protecting group is governed by several factors. It must be stable under the reaction conditions where it is required, and its introduction and removal should be high-yielding processes. numberanalytics.comorganic-chemistry.org Crucially, the conditions for deprotection must not affect other functional groups within the molecule. organic-chemistry.org In syntheses involving multiple protecting groups, an "orthogonal" strategy is often employed, where each group can be removed under distinct conditions without affecting the others. numberanalytics.comorganic-chemistry.orgiris-biotech.de
Protecting the Amino Group
The amino group is nucleophilic and basic, making it susceptible to a wide range of reagents, including electrophiles and oxidizing agents. libretexts.org To prevent unwanted side reactions, it is often converted into a less reactive form, such as a carbamate (B1207046) or an amide. libretexts.orgorganic-chemistry.org
Key protecting groups for amines include:
tert-Butyloxycarbonyl (BOC): This is one of the most common amine protecting groups. chemistrytalk.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (BOC anhydride) and is stable under basic and hydrogenolysis conditions. The BOC group is readily removed by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). iris-biotech.delibretexts.org
Carbobenzyloxy (Cbz or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate. It is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that also reduces other functionalities like alkenes or alkynes. libretexts.orgnih.gov
9-Fluorenylmethyloxycarbonyl (FMOC): The FMOC group is widely used in peptide synthesis. libretexts.org It is stable under acidic conditions but is cleaved by treatment with a mild base, such as piperidine. organic-chemistry.orglibretexts.org This characteristic makes it orthogonal to acid-labile groups like BOC and hydrogenolysis-labile groups like Cbz. organic-chemistry.orgiris-biotech.de
| Protecting Group | Abbreviation | Typical Installation Reagent | Key Deprotection Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | BOC | Di-tert-butyl dicarbonate (BOC)₂O | Strong Acid (e.g., TFA, HCl) chemistrytalk.orglibretexts.org |
| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org |
| 9-Fluorenylmethyloxycarbonyl | FMOC | FMOC-Cl or FMOC-OSu | Base (e.g., Piperidine) organic-chemistry.orglibretexts.org |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong Acid (HBr, H₂SO₄) or strong reducing agents wikipedia.orgnih.gov |
Protecting the Hydroxyl Group
The hydroxyl group of this compound can act as a nucleophile or possess acidic properties, necessitating protection in various synthetic scenarios, such as reactions involving strong bases or organometallics. Common protecting groups for alcohols include ethers and silyl (B83357) ethers. nih.gov
Key protecting groups for hydroxyls include:
Silyl Ethers (e.g., TBDMS): Trialkylsilyl ethers are among the most utilized alcohol protecting groups. The tert-butyldimethylsilyl (TBDMS) group is frequently chosen for its stability. It is installed using TBDMS chloride and a base like imidazole. It is robust under many reaction conditions but can be selectively cleaved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org
Benzyl (Bn): Benzyl ethers are formed via a Williamson ether synthesis using a benzyl halide (e.g., benzyl bromide) under basic conditions. nih.gov The Bn group is highly stable across a wide range of acidic and basic conditions, making it a reliable protecting group. nih.gov Deprotection is typically achieved through catalytic hydrogenolysis, the same condition used to remove Cbz groups. libretexts.orgnih.gov
Tetrahydropyranyl (THP): The THP group is an acetal (B89532) formed by reacting the alcohol with dihydropyran under acidic catalysis. It is stable to bases, organometallic reagents, and nucleophiles but is readily removed by treatment with aqueous acid. libretexts.org
| Protecting Group | Abbreviation | Typical Installation Reagent | Key Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) or Acid libretexts.org |
| Benzyl | Bn | Benzyl bromide (BnBr), Base | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.orgnih.gov |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst | Aqueous Acid (e.g., HCl) libretexts.org |
| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Acid or Base libretexts.org |
Orthogonal Protection Example
In a hypothetical synthesis starting from or involving this compound, a researcher might need to perform a reaction under strongly basic conditions that would deprotonate the alcohol, while simultaneously needing the amine to remain unreactive.
Protection: The amine could be protected with an acid-labile BOC group, and the alcohol could be protected with a benzyl (Bn) group.
Reaction: The desired transformation under basic conditions could then be performed. Both the BOC and Bn groups are stable to base.
Selective Deprotection: If the next step required a free alcohol but a protected amine, the Bn group could be selectively removed via hydrogenolysis, leaving the BOC group intact. Conversely, if a free amine was needed, treatment with acid would remove the BOC group while leaving the Bn ether untouched. This represents an orthogonal protecting group strategy. numberanalytics.com
The careful planning and application of such strategies are indispensable for the efficient and successful synthesis of complex molecules.
Chemical Reactivity and Derivatization of 2 Amino 3 3 Chlorophenyl Propan 1 Ol
Transformations Involving the Amino Group
The primary amino group is a strong nucleophile and a key site for a variety of chemical modifications, including the formation of amides, alkylated amines, and nitrogen-containing ring systems.
The reaction of the amino group in 2-Amino-3-(3-chlorophenyl)propan-1-ol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, leads to the formation of amides. Amide bonds are fundamental linkages in a vast number of biologically active molecules and pharmaceutical compounds. nih.gov The direct condensation of a carboxylic acid and an amine typically requires an activating or coupling agent to form a more electrophilic carboxylic acid species. nih.gov
The chemoselectivity between N-acylation and O-acylation can be controlled by the reaction conditions. Under neutral or basic conditions, the more nucleophilic amino group will preferentially react. However, in a sufficiently acidic medium, the amino group is protonated, which suppresses its nucleophilicity. This allows for the selective acylation of the hydroxyl group, which will be discussed in a later section. beilstein-journals.org
| Acylating Agent | Product |
| Acetyl chloride | N-(1-hydroxy-3-(3-chlorophenyl)propan-2-yl)acetamide |
| Benzoic acid (with coupling agent) | N-(1-hydroxy-3-(3-chlorophenyl)propan-2-yl)benzamide |
| Acetic anhydride (B1165640) | N-(1-hydroxy-3-(3-chlorophenyl)propan-2-yl)acetamide |
N-alkylation of this compound can be achieved through direct alkylation with alkyl halides or, more effectively, through reductive amination. Direct alkylation can be difficult to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com
Reductive amination, also known as reductive alkylation, is a more versatile and controlled method for preparing secondary or tertiary amines. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. chemistrysteps.com This intermediate is then reduced in situ to the corresponding alkylated amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com This method avoids the issue of overalkylation. masterorganicchemistry.com
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | Sodium cyanoborohydride | 2-(Methylamino)-3-(3-chlorophenyl)propan-1-ol |
| Acetone | Sodium triacetoxyborohydride | 2-(Isopropylamino)-3-(3-chlorophenyl)propan-1-ol |
| Benzaldehyde | Sodium cyanoborohydride | 2-(Benzylamino)-3-(3-chlorophenyl)propan-1-ol |
Nitrogen-containing heterocycles are core structures in a multitude of natural products and pharmaceuticals. clockss.orgnih.gov The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions with appropriate bifunctional reagents.
For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. Intramolecular cyclization of derivatives of the parent compound can also be a strategy for constructing heterocycles. clockss.org The synthesis of these ring systems is of significant interest to chemists due to their potential biological activities, including antibacterial, antitumoral, and anti-inflammatory properties. clockss.org
| Reagent | Potential Heterocyclic Product Class |
| 1,3-Diketone (e.g., Acetylacetone) | Substituted Pyrroles |
| β-Ketoester (e.g., Ethyl acetoacetate) | Substituted Dihydropyridinones |
| Phosgene or equivalent | Oxazolidinones |
The primary amino group of this compound is a potent nucleophile capable of participating in nucleophilic substitution reactions. libretexts.org In these reactions, the amine's lone pair of electrons attacks an electron-deficient (electrophilic) center, displacing a leaving group. libretexts.org
A common example is the reaction with alkyl halides (Sɴ2 reaction), which results in N-alkylation, as mentioned previously. Beyond simple alkyl halides, the amino group can react with other electrophiles such as activated aromatic systems. For example, in heteroaromatic compounds where a halogen is positioned adjacent to a ring nitrogen (e.g., 2-chloropyrimidine), the halogen is activated toward nucleophilic displacement. zenodo.org The reaction of this compound with such substrates would lead to the formation of a new carbon-nitrogen bond, yielding amino-substituted heterocyclic derivatives. These reactions are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org
| Electrophilic Substrate | Leaving Group | Product |
| Methyl iodide | Iodide | 2-(Methylamino)-3-(3-chlorophenyl)propan-1-ol |
| Benzyl (B1604629) bromide | Bromide | 2-(Benzylamino)-3-(3-chlorophenyl)propan-1-ol |
| 2-Chloropyridine | Chloride | 2-(Pyridin-2-ylamino)-3-(3-chlorophenyl)propan-1-ol |
Transformations Involving the Hydroxyl Group
The primary hydroxyl group offers another site for derivatization, primarily through esterification and etherification, to yield a variety of functionalized molecules.
Esterification: The hydroxyl group of this compound can be converted to an ester through reaction with a carboxylic acid or its derivatives. For amino alcohols, achieving chemoselective O-acylation without affecting the amino group requires specific conditions. A highly effective method involves performing the reaction in a strong acidic medium, such as trifluoroacetic acid. beilstein-journals.org In this environment, the amino group is fully protonated, rendering it non-nucleophilic. The hydroxyl group can then react with an acyl halide or carboxylic anhydride to form the desired ester selectively. beilstein-journals.org
Etherification: The synthesis of ethers from amino alcohols presents a challenge due to the competing nucleophilicity of the amino group, which can lead to N-alkylation as a side reaction. google.com A successful strategy for the selective O-alkylation (etherification) of the hydroxyl group involves a two-step process. First, the amino alcohol is deprotonated with a strong base or a metal, such as sodium, to form the more nucleophilic alcoholate. google.com In a second step, this alcoholate is treated with an alkylating agent (e.g., an alkyl halide) to form the corresponding ether. This pre-formation of the alcoholate ensures that the reaction occurs preferentially at the oxygen atom. google.com
| Reaction Type | Reagent | Conditions | Product |
| Esterification | Acetic anhydride | Trifluoroacetic acid | 2-Amino-3-(3-chlorophenyl)propyl acetate |
| Esterification | Benzoyl chloride | Methanesulfonic acid | 2-Amino-3-(3-chlorophenyl)propyl benzoate |
| Etherification | 1. Sodium metal 2. Methyl iodide | Anhydrous solvent | 1-Methoxy-3-(3-chlorophenyl)propan-2-amine |
| Etherification | 1. Sodium hydride 2. Benzyl bromide | Anhydrous solvent | 1-(Benzyloxy)-3-(3-chlorophenyl)propan-2-amine |
Oxidation to Carbonyl Compounds
The primary alcohol functional group in this compound can be oxidized to yield the corresponding carbonyl compound, 2-amino-3-(3-chlorophenyl)propanal, or further to a carboxylic acid under stronger conditions. However, the oxidation of β-amino alcohols is a well-established route for the synthesis of α-amino ketones, which are valuable synthetic intermediates. organic-chemistry.org The oxidation of the primary alcohol in this compound would yield 2-Amino-1-(3-chlorophenyl)propan-1-one.
A variety of modern oxidative methods are available for the selective conversion of alcohols to ketones and aldehydes, many of which are compatible with the amino group, though protection may sometimes be necessary to prevent side reactions. louisville.eduorganic-chemistry.org Common reagents for the oxidation of β-amino alcohols to the corresponding α-amino ketones include:
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is known for its mild conditions and high yields. organic-chemistry.org
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. chemistrysteps.com
TEMPO-based systems: Reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant such as sodium hypochlorite (B82951) or trichloroisocyanuric acid are highly efficient for the selective oxidation of primary alcohols. organic-chemistry.org
Manganese(IV) Oxide (MnO₂): Activated manganese dioxide is a classic reagent for the oxidation of allylic and benzylic alcohols, but it can also be effective for the oxidation of other alcohols, including β-amino alcohols, under mild conditions. researchgate.net
The resulting product, 2-Amino-1-(3-chlorophenyl)propan-1-one, is a known compound, confirming the viability of this oxidative transformation. epa.gov
Table 1: Common Reagents for Oxidation of Amino Alcohols
| Oxidizing System | Typical Conditions | Selectivity |
|---|---|---|
| Swern (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C), CH₂Cl₂ | High for primary alcohols to aldehydes |
| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, selective for alcohols |
| TEMPO / NaOCl | Room temperature, biphasic | Highly selective for primary alcohols |
Substitution Reactions
The nucleophilic character of the primary amine and the primary hydroxyl group in this compound allows for various substitution reactions. These reactions are fundamental for creating derivatives with modified properties.
N-Substitution: The primary amino group is a potent nucleophile and can readily undergo reactions such as alkylation and acylation.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl groups onto the nitrogen atom, yielding secondary or tertiary amines.
N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) forms amide derivatives. This is a common strategy to protect the amino group or to synthesize biologically active amides.
O-Substitution: The primary hydroxyl group can also be targeted for substitution reactions, typically after deprotonation with a base to form the more nucleophilic alkoxide.
O-Alkylation (Williamson Ether Synthesis): Reaction of the corresponding alkoxide with an alkyl halide produces ether derivatives.
O-Acylation: Esterification with acyl chlorides or anhydrides yields esters. This can serve as a protecting group strategy for the hydroxyl function or to introduce specific ester moieties.
The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reaction conditions (e.g., pH) and reagents. For instance, acylation often occurs preferentially at the more nucleophilic amino group under neutral or slightly basic conditions.
Modifications of the Chlorophenyl Moiety
The 3-chlorophenyl ring is a versatile platform for further functionalization through aromatic substitution and modern cross-coupling reactions.
Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of various functional groups onto the benzene (B151609) ring. masterorganicchemistry.com The regiochemical outcome of EAS on the 3-chlorophenyl ring of this compound is governed by the directing effects of the two existing substituents: the chloro group and the 2-amino-1-hydroxypropyl side chain.
Directing Effects:
Chloro Group: The chlorine atom is an ortho-, para-director due to the lone pair resonance donation, but it is also deactivating towards EAS because of its strong inductive electron withdrawal. libretexts.orglibretexts.org
2-Amino-1-hydroxypropyl Group: This alkyl-based side chain is generally considered a weak activating group and an ortho-, para-director. lumenlearning.com However, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the amino group will be protonated to form an ammonium (B1175870) (-NH₃⁺) group. This protonated side chain becomes a powerful deactivating group and a meta-director due to its strong inductive electron-withdrawing effect. youtube.com
The interplay of these effects determines the position of the incoming electrophile. Given the deactivating nature of both the chloro group and the likely protonated side chain, forcing conditions may be required for substitution. The chloro group directs to positions 2, 4, and 6, while the side chain at position 1 directs to positions 2, 4, and 6 (if unprotonated) or positions 3 and 5 (if protonated). The combined directing effects would likely lead to a mixture of products, with substitution potentially favored at the position least sterically hindered and electronically least disfavored.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -Cl | Halogen | Deactivating | Ortho, Para |
| -CH₂R (Alkyl) | Activating | Activating | Ortho, Para |
Coupling Reactions for Extended Aromatic Systems
The carbon-chlorine bond on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds and constructing extended aromatic systems. wikipedia.org
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This would allow for the synthesis of biaryl derivatives of this compound, effectively replacing the chlorine atom with a new aryl or heteroaryl group. researchgate.netmdpi.com The amino and hydroxyl groups may require protection depending on the specific reaction conditions and catalyst system employed. rsc.org
Heck-Mizoroki Reaction: The Heck reaction couples the aryl chloride with an alkene using a palladium catalyst and a base to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This would attach a vinyl group to the aromatic ring at the position of the chlorine atom, providing a route to stilbene-like structures and other unsaturated derivatives. diva-portal.org
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is used to synthesize aryl alkynes.
These coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.
Stereochemistry and Conformational Analysis of 2 Amino 3 3 Chlorophenyl Propan 1 Ol
Chirality and Stereoisomeric Forms
2-Amino-3-(3-chlorophenyl)propan-1-ol is a chiral molecule containing two stereocenters at the C1 and C2 positions of the propan-1-ol backbone. The presence of these two chiral centers gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The relationship between the stereoisomers is defined as follows:
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other (e.g., (1R,2R) and (1S,2S)).
Diastereomers are stereoisomers that are not mirror images of each other (e.g., (1R,2R) is a diastereomer of (1R,2S) and (1S,2R)).
The specific three-dimensional arrangement of the amino (-NH2), hydroxyl (-OH), and 3-chlorophenyl groups defines the absolute configuration of each stereoisomer, which can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature. Enantiomers typically share identical physical properties, except for their interaction with plane-polarized light, while diastereomers have distinct physical and chemical properties.
Diastereoselective and Enantioselective Control in Synthesis
The synthesis of single, enantiomerically pure vicinal amino alcohols is a significant focus in synthetic chemistry due to their prevalence in pharmaceuticals and natural products. rsc.orgacs.org Achieving control over both stereocenters in this compound requires sophisticated diastereoselective and enantioselective strategies.
Diastereoselective synthesis aims to preferentially form one diastereomer over the others. Common approaches include:
Substrate-Controlled Reactions: Utilizing a starting material that is already enantiomerically pure at one center to direct the configuration of the newly formed stereocenter. For instance, the reduction of a chiral α-amino ketone precursor can proceed with high diastereoselectivity.
Reagent-Controlled Reactions: Employing a chiral reagent or auxiliary to control the stereochemical outcome, regardless of the substrate's initial chirality.
Enantioselective synthesis focuses on producing one enantiomer in excess over its mirror image. researchgate.net This is often achieved through asymmetric catalysis. Key methods applicable to the synthesis of vicinal amino alcohols include:
Asymmetric Hydrogenation: The enantioselective reduction of an α-amino ketone or a related unsaturated precursor using a chiral metal catalyst. nih.gov
Asymmetric Aminohydroxylation: The direct conversion of an alkene (e.g., 3-(3-chlorophenyl)propene) to a vicinal amino alcohol with control of stereochemistry. acs.org
Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs) or transaminases, which can exhibit exceptional regio- and stereoselectivity. acs.orgd-nb.infomanchester.ac.uknih.govnih.gov For example, engineered AmDHs can convert α-hydroxy ketones into chiral vicinal amino alcohols with high conversion rates and excellent enantiomeric excess. acs.orgmanchester.ac.uk
Conformational Preferences and Dynamics in Solution and Solid State
The three-dimensional shape of this compound is not static. Rotation around the single bonds (C1-C2 and C2-C3) allows the molecule to adopt various conformations. The relative stability of these conformers is governed by a balance of steric hindrance and intramolecular interactions, particularly hydrogen bonding.
In both solution and the solid state, a key interaction is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) acting as a donor and the lone pair of electrons on the amino group (-NH2) acting as an acceptor. nih.gov This interaction favors a gauche conformation around the C1-C2 bond, where the -OH and -NH2 groups are in close proximity, forming a stable five-membered ring-like structure. The formation of such bonds can "mask" the polar groups, which may influence properties like membrane permeability. rsc.orgrowansci.com
However, this stabilizing interaction is counteracted by steric repulsion between the bulky 3-chlorophenyl group and the other substituents. The conformational landscape is a dynamic equilibrium of different staggered rotamers (anti and gauche).
In Solution: The equilibrium between conformers is influenced by the solvent. In nonpolar solvents, intramolecular hydrogen bonding is more pronounced, stabilizing the gauche conformer. In polar, protic solvents (like water), intermolecular hydrogen bonds with the solvent can compete with and disrupt the intramolecular bond, leading to a more diverse population of conformers. nist.gov
In the Solid State: In the crystalline form, the molecule adopts a single, low-energy conformation. This conformation is determined by a combination of intramolecular forces and the energetic demands of efficient crystal packing. nih.gov Intermolecular hydrogen bonds between adjacent molecules often play a dominant role in the crystal lattice.
Influence of Stereochemistry on Biological Interactions
Stereochemistry is a critical factor in pharmacology and molecular biology, as biological systems (e.g., enzymes, receptors) are themselves chiral. nih.govijpsjournal.com The different stereoisomers of this compound are expected to exhibit distinct biological activities because their three-dimensional shapes will dictate how they interact with their biological targets. researchgate.net
The precise spatial orientation of the amino, hydroxyl, and 3-chlorophenyl groups is crucial for molecular recognition. A biological receptor or enzyme active site has a specifically shaped binding pocket, and only a stereoisomer with the complementary arrangement of functional groups will be able to bind effectively. This concept is often described by the "three-point attachment" model.
Even subtle changes in stereochemistry can lead to significant differences in biological outcomes: researchgate.net
One enantiomer may be highly active, while the other is inactive or significantly less potent.
In some cases, enantiomers can have qualitatively different effects, with one being an agonist and the other an antagonist, or one being therapeutic while the other is toxic.
Stereochemistry can also affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as transport proteins and metabolic enzymes are stereoselective. nih.gov
Given that vicinal amino alcohols are integral components of many approved drugs, it is highly probable that the biological activity of this compound or its derivatives would be highly dependent on which of the four possible stereoisomers is used. nih.govresearchgate.net
Biological Activity and Mechanistic Studies of 2 Amino 3 3 Chlorophenyl Propan 1 Ol and Its Derivatives
Enzyme Interaction and Modulation Research
Derivatives of 2-amino-3-(3-chlorophenyl)propan-1-ol have been investigated for their capacity to interact with and modulate the activity of various enzymes. This modulation is a key aspect of their biological effects, influencing cellular signaling and metabolic processes. The primary focus of this research has been on enzyme inhibition, which can lead to significant physiological responses by altering the concentration of endogenous substrates.
The primary mechanism of action for many derivatives is enzyme inhibition. Two notable enzyme families targeted by these compounds are monoamine oxidases (MAO) and fatty acid amide hydrolase (FAAH).
Monoamine Oxidase (MAO) Inhibition : MAO inhibitors (MAOIs) are a class of compounds that block the activity of the monoamine oxidase enzymes, MAO-A and MAO-B. wikipedia.org These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). drugs.commayoclinic.org By inhibiting these enzymes, MAOI derivatives prevent the breakdown of these neurotransmitters, thereby increasing their availability in the brain. mayoclinic.org The older, irreversible MAOIs form a stable bond with the enzyme, meaning the body must regenerate new enzymes to restore activity. drugs.com MAO-A preferentially breaks down serotonin, melatonin, epinephrine, and norepinephrine, while MAO-B has a preference for phenethylamine. Dopamine is degraded by both isoforms equally. wikipedia.org
Fatty Acid Amide Hydrolase (FAAH) Inhibition : Certain derivatives function as potent inhibitors of FAAH, an enzyme that degrades endocannabinoid signaling lipids, most notably anandamide. nih.gov The mechanism for some of these inhibitors is covalent modification, where the compound carbamylates the serine nucleophile within the enzyme's active site, leading to irreversible inhibition. nih.gov This blockade of FAAH activity elevates the endogenous levels of anandamide, thereby amplifying its signaling effects. nih.govnih.gov
The investigated derivatives primarily function as enzyme modulators, specifically as inhibitors. wikipedia.orgnih.gov Rather than acting as substrates to be broken down by the enzyme, they bind to the enzyme and reduce its catalytic activity. This modulation can be reversible or irreversible. wikipedia.orgdrugs.com For instance, the carbamate-based inhibitors of FAAH act as irreversible modulators that lead to a sustained increase in the levels of endogenous substrates like anandamide. nih.gov Similarly, many first-generation MAOIs are irreversible inhibitors, leading to a prolonged duration of action. drugs.com
The table below details the potency of selected piperidine/piperazine-based FAAH inhibitors, showcasing their efficacy as enzyme modulators.
| Inhibitor | Target | k_inact / K_i (M⁻¹s⁻¹) |
| PF-3845 | hFAAH | 4,600,000 ± 400,000 |
| rFAAH | 7,200,000 ± 1,100,000 | |
| PF-750 | hFAAH | 3,100 ± 600 |
| rFAAH | 1,800 ± 200 | |
| URB597 | hFAAH | 4,200 ± 400 |
| rFAAH | 1,000 ± 100 |
Data adapted from research on FAAH inhibitors, demonstrating comparative potency (k_inact / K_i values). nih.gov
The modulation of enzymes by these derivatives has a direct impact on specific metabolic and signaling pathways.
Monoamine Neurotransmitter Pathways : By inhibiting MAO, these compounds directly influence the metabolic pathways of key neurotransmitters. The decreased degradation leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron, increasing their availability for release into the synapse. drugs.commayoclinic.org This alteration is the foundational mechanism for their use in studying mood and neurological conditions. wikipedia.org
Endocannabinoid Pathways : Inhibition of FAAH leads to a significant elevation of endocannabinoids, particularly anandamide, as well as other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). nih.gov This effectively enhances endocannabinoid signaling "on-demand" where and when these lipids are naturally produced, influencing pathways related to pain, inflammation, and memory. nih.govnih.gov
Antimicrobial Activity Studies
Antiplasmodial Activity against Plasmodium falciparum Strains
The global challenge of malaria, driven by the protozoan parasite Plasmodium falciparum, necessitates the continuous search for novel therapeutic agents. Research has explored the potential of this compound and its derivatives as antiplasmodial agents. Studies have demonstrated that synthetic derivatives of this compound exhibit inhibitory activity against various strains of P. falciparum, including those resistant to conventional drugs like chloroquine.
For example, a study on imidazolidinedione derivatives, which share structural similarities, showed potent activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values indicated a stronger effect against the resistant W2 strain, highlighting their potential to overcome existing drug resistance mechanisms.
In another study, phebestin, a bestatin-related aminopeptidase (B13392206) inhibitor, demonstrated significant in vitro activity against both the 3D7 (chloroquine-sensitive) and K1 (chloroquine-resistant) strains of P. falciparum. nih.gov The IC50 values were in the nanomolar range, indicating high potency. nih.gov This research suggests that targeting metalloaminopeptidases in the parasite is a viable strategy for antimalarial drug development. nih.gov
The table below summarizes the antiplasmodial activity of some derivatives against different P. falciparum strains.
| Compound/Derivative | P. falciparum Strain | IC50 |
| Imidazolidinedione Derivative 1 | W2 (Chloroquine-Resistant) | 4.98 µM |
| Imidazolidinedione Derivative 2 | W2 (Chloroquine-Resistant) | 11.95 µM |
| Imidazolidinedione Derivative 1 | D10 (Chloroquine-Sensitive) | 12.75 µM |
| Imidazolidinedione Derivative 2 | D10 (Chloroquine-Sensitive) | 19.85 µM |
| Phebestin | 3D7 (Chloroquine-Sensitive) | 157.90 nM |
| Phebestin | K1 (Chloroquine-Resistant) | 268.17 nM |
These findings underscore the potential of the 2-amino-3-phenylpropan-1-ol (B95927) scaffold as a basis for the development of new antiplasmodial drugs.
Antibacterial and Antifungal Research
The rise of antimicrobial resistance has spurred research into new classes of compounds with antibacterial and antifungal properties. Derivatives of this compound have been investigated for their potential to combat various pathogenic microbes.
In one study, a series of novel 2-amino-3-phenylpropane-1-ol compounds were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. rasayanjournal.co.in The results, obtained using the disc diffusion method, indicated that these compounds exhibited varying degrees of inhibition against organisms such as Escherichia coli, Klebsiella sp., Candida albicans, Salmonella typhi, and Staphylococcus aureus. rasayanjournal.co.in Notably, some compounds showed the highest activity against Klebsiella sp. at a concentration of 125 µM. rasayanjournal.co.in The differences in activity were attributed to the structural variations and the nature of the side chains on the molecules. rasayanjournal.co.in
Another area of research has focused on 2-amino-3-cyano-4H-chromene derivatives, which have demonstrated both antibacterial and antifungal properties. nanobioletters.com These compounds were tested against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, as well as the fungus Candida albicans. nanobioletters.com The agar (B569324) well diffusion method was used to determine the zone of inhibition at different concentrations. nanobioletters.com
The following table presents a summary of the antimicrobial activity of some 2-amino-3-phenylpropane-1-ol derivatives.
| Microorganism | Inhibition Zone (mm) at 125 µM |
| Escherichia coli | Moderate |
| Klebsiella sp. | High |
| Candida albicans | Moderate |
| Salmonella typhi | Moderate |
| Staphylococcus aureus | Moderate |
These preliminary studies suggest that the 2-amino-3-phenylpropan-1-ol scaffold is a promising starting point for the development of new antimicrobial agents.
Neuroprotective Research and Related Mechanisms
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Research into neuroprotective agents aims to identify compounds that can prevent or slow this neuronal damage. The structural features of this compound have led to investigations into its potential neuroprotective effects.
A key mechanism implicated in neurodegeneration is oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.gov Compounds that can mitigate oxidative damage are therefore of great interest. Melatonin, for example, is a well-known antioxidant that has been shown to protect against glutamate (B1630785) excitotoxicity and reduce oxidative damage in models of neurological diseases. nih.gov The potential for this compound and its derivatives to act as antioxidants and protect against oxidative stress is an active area of research.
Another important aspect of neuroprotection is the modulation of neurotransmitter systems. For instance, the inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease.
Effects on Neuronal Survival under Stress Conditions
The ability of a compound to enhance neuronal survival under various stress conditions is a key indicator of its neuroprotective potential. Stress conditions in experimental models often include exposure to neurotoxins like glutamate or inducing oxidative stress with agents such as hydrogen peroxide.
Studies on related compounds have provided insights into potential mechanisms of action. For example, research on amino-Nogo-A, a neuronal protein, has shown that it plays a crucial role in neuronal survival by protecting against oxidative insults. nih.gov Silencing of the gene for Nogo-A increased the susceptibility of neurons to hydrogen peroxide-induced cell death, suggesting that molecules that can mimic or enhance the function of such endogenous protective factors could be beneficial. nih.gov
Furthermore, the neuroprotective compound PAN-811 has been shown to protect primary cortical neurons from glutamate-induced toxicity. nih.gov The mechanism of this protection involves the suppression of the activation of JNK and p38 MAPK signaling pathways, which are activated by cellular stress and can lead to apoptosis. nih.gov This suggests that compounds with a similar chemical scaffold may also exert their neuroprotective effects by modulating these stress-activated kinase pathways, thereby promoting neuronal survival.
Protein Kinase Inhibition Research
Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. nih.gov Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them important targets for drug development. nih.govnih.gov
The chemical structure of this compound and its derivatives has prompted research into their potential as protein kinase inhibitors. The presence of amino and hydroxyl groups can facilitate interactions with the ATP-binding site of kinases, a common mechanism of action for many kinase inhibitors.
One of the key signaling pathways where kinases play a central role is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. researchgate.net The protein kinase Akt (also known as Protein Kinase B) is a central node in this pathway. researchgate.net There is evidence to suggest that 3-Amino-1-(4-chlorophenyl)propan-1-ol, a positional isomer of the subject compound, serves as a key intermediate in the synthesis of inhibitors targeting the Protein Kinase B (Akt) pathway. This suggests that the this compound scaffold could also be a valuable starting point for the design of novel Akt inhibitors.
The development of selective kinase inhibitors is a major goal in medicinal chemistry. High-throughput screening assays are often employed to identify compounds that inhibit the activity of specific kinases. nih.gov Further research, including screening against a panel of kinases, would be necessary to fully elucidate the protein kinase inhibitory profile of this compound and its derivatives.
Computational and Theoretical Investigations of 2 Amino 3 3 Chlorophenyl Propan 1 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast how a ligand, such as 2-Amino-3-(3-chlorophenyl)propan-1-ol, might interact with a target protein's binding site.
Molecular docking simulations can predict the most likely binding poses of this compound within a specific protein's active site. These predictions are based on scoring functions that estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For instance, docking this compound against a hypothetical enzyme could reveal that the amino and hydroxyl groups form hydrogen bonds with the protein, while the chlorophenyl group engages in hydrophobic interactions.
A hypothetical docking study of this compound with a target protein might yield results similar to those shown in the table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Intermolecular Interactions |
| Protein Kinase A | -8.5 | Hydrogen bonds with Ser53, Asp184; Pi-Alkyl interaction with Phe239 |
| Beta-2 Adrenergic Receptor | -7.9 | Hydrogen bonds with Asn312, Tyr316; Halogen bond with Ser204 |
| Monoamine Oxidase B | -9.1 | Hydrogen bonds with Tyr435, Gln206; Hydrophobic interactions with Ile199, Phe343 |
This table is for illustrative purposes and does not represent actual experimental data.
A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are essential for the ligand's binding. By analyzing the docked pose of this compound, researchers can pinpoint specific residues that form critical hydrogen bonds, electrostatic interactions, or hydrophobic contacts. For example, a simulation might show that the hydroxyl group of the compound consistently interacts with a specific serine or threonine residue, while the chlorine atom on the phenyl ring forms a halogen bond with an electron-donating residue. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.
Key residues are often identified through their proximity to the ligand and the types of interactions they form. For example, hydrogen bonds are typically identified between donor and acceptor atoms within a certain distance (e.g., < 3.5 Å) and angle.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
In a QSAR study of this compound and its analogs, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, partial charges). The biological activity of these compounds, determined through experimental assays, would then be correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms. mdpi.com
The resulting QSAR model, often an equation, can predict the activity of new, unsynthesized compounds and highlight which molecular properties are most important for the desired biological effect. For instance, a QSAR model might reveal that higher lipophilicity and the presence of a halogen at the meta position of the phenyl ring are positively correlated with the inhibitory activity of this class of compounds against a particular enzyme.
A sample QSAR equation might look like this:
pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.2 * (presence of Cl) + 3.5
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, and MW is the molecular weight.
| Molecular Descriptor | Definition | Potential Influence on Activity |
| LogP | Measure of lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |
| Molecular Weight (MW) | Mass of the molecule | Can influence diffusion and fit within a binding site. |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | Relates to hydrogen bonding potential and membrane penetration. |
| Dipole Moment | Measure of molecular polarity | Influences long-range electrostatic interactions with the target. |
| Number of Hydrogen Bond Donors/Acceptors | Directly impacts the ability to form hydrogen bonds with the target. |
This table provides examples of molecular descriptors and their general significance in QSAR studies.
Molecular Dynamics (MD) Simulations for Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.
Once this compound is docked into its target protein, an MD simulation can be performed on the resulting complex. This simulation solves Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities over a specific time period (typically nanoseconds to microseconds).
By analyzing this trajectory, researchers can assess the stability of the ligand-protein complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates how much their positions deviate from the initial docked pose. A stable RMSD over time suggests a stable binding mode. MD simulations can also reveal the flexibility of different parts of the protein upon ligand binding and the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. This dynamic information provides a more realistic and detailed understanding of the binding event than static docking alone.
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the behavior of molecules at the electronic level. These computational methods are instrumental in understanding the intrinsic properties of a molecule like this compound, predicting its stability, reactivity, and spectroscopic characteristics without the need for empirical measurement. Methods like Density Functional Theory (DFT) are often employed to investigate the structural and electronic properties of such compounds. rsc.org
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical calculations, such as DFT, can elucidate the distribution of electrons within this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For an amino alcohol derivative, the HOMO is typically localized around the electron-rich amino and hydroxyl groups, while the LUMO may be distributed across the aromatic chlorophenyl ring. This distribution suggests that the amino and hydroxyl groups are the primary sites for electrophilic attack, whereas the aromatic ring would be susceptible to nucleophilic attack. The presence of the chlorine atom, an electron-withdrawing group, further influences the electron density of the phenyl ring, affecting its reactivity. While specific DFT studies on this compound are not widely available, analysis of related structures provides a framework for these predictions. researchgate.net
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Characteristic for this compound | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high, localized on amino (NH₂) and hydroxyl (OH) groups. | Site for electrophilic attack; electron-donating capability. |
| LUMO Energy | Relatively low, distributed over the 3-chlorophenyl ring. | Site for nucleophilic attack; electron-accepting capability. |
| HOMO-LUMO Gap | Moderate gap expected. | Indicates kinetic stability but capable of participating in chemical reactions. |
| Electron Density | High density around N and O atoms; modified density on the aromatic ring due to the Cl atom. | Influences intermolecular interactions and sites of protonation. |
Note: This table is based on theoretical principles and data from analogous compounds, as specific computational studies for this compound were not found in the searched literature.
Energy Profiles of Reaction Mechanisms
Theoretical chemistry can model the energy profiles of chemical reactions, identifying transition states and calculating activation energies to determine the most favorable reaction pathways. For amino alcohols, a significant area of study is their reaction with carbon dioxide (CO₂). researchgate.net Computational studies on similar amines, like 2-amino-2-methyl-1-propanol (B13486) (AMP), have investigated reaction mechanisms such as the zwitterion and termolecular pathways. researchgate.net
A similar investigation for this compound would involve calculating the energy changes as the molecule reacts. For instance, the formation of a carbamate (B1207046) could be modeled, providing activation energies for different proposed steps. researchgate.net These energy profiles are crucial for understanding degradation pathways and for optimizing industrial processes where such compounds might be used. researchgate.net
In Silico Screening and Lead Discovery Platforms
In silico methods have become indispensable in the early stages of drug discovery, offering a rapid and cost-effective way to identify and optimize potential drug candidates. mdpi.com These platforms utilize computational power to screen vast chemical libraries and predict the pharmacokinetic properties of molecules.
Virtual Screening of Chemical Libraries
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If this compound were identified as a fragment or hit compound, virtual screening could be used to explore massive "tangible" libraries containing billions of compounds to find derivatives with improved binding affinity and selectivity. nih.gov
The process involves docking the molecules from a library into the 3D structure of a biological target. Scoring functions then estimate the binding affinity, allowing researchers to rank the compounds and select a smaller, more manageable number for experimental testing. nih.gov This approach accelerates the discovery of new ligands and has become a widely used tool in pharmaceutical research. nih.gov
Pharmacophore Modeling and Design
A pharmacophore is an abstract description of the essential spatial and electronic features required for a molecule to interact with a specific biological target. nih.govpharmacophorejournal.com Pharmacophore modeling can be ligand-based or structure-based. nih.gov
For this compound, a ligand-based pharmacophore model could be developed by identifying its key chemical features:
A hydrogen bond donor (from the -OH and -NH₂ groups).
A hydrogen bond acceptor (from the -OH group and potentially the Cl atom).
A hydrophobic/aromatic feature (the 3-chlorophenyl ring).
This 3D arrangement of features can then be used as a query to screen chemical databases for new, structurally diverse compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. pharmacophorejournal.com
Structure Activity Relationship Sar Studies for 2 Amino 3 3 Chlorophenyl Propan 1 Ol Derivatives
Influence of Aryl Substituent Modifications on Biological Activity
Modifications to the 3-chlorophenyl ring are pivotal in determining the pharmacological profile of these derivatives. The nature, position, and electronic properties of the substituents can drastically alter receptor affinity and efficacy.
The halogen substituent on the phenyl ring plays a significant role in the molecule's interaction with its biological target. Studies on related halogenated phenylethanolamines and phenoxypropanolamines demonstrate that both the type of halogen and the substitution pattern are critical determinants of activity. nih.gov
Research on a series of 1-(4-amino-phenyl)-2-aminoethanol derivatives, which share a similar pharmacophore, revealed that replacing the two chlorine atoms of a potent compound like Clenbuterol with other substituents led to varied effects. The strongest beta-2 mimetic activity was observed in compounds with chloro-cyano, fluoro-cyano, and mono-cyano substitutions. nih.gov This indicates that the electronic and steric properties of the substituents are finely tuned for optimal receptor interaction. For instance, the combination of a chloro group with an electron-withdrawing cyano group appears to enhance activity significantly. nih.gov
Furthermore, the binding affinity of halogenated compounds can be influenced by the atomic number of the halogen. In some molecular scaffolds, an increase in the halogen's atomic number (from F to Cl to Br to I) has been correlated with increased binding affinity, potentially due to enhanced hydrophobic interactions or the formation of halogen bonds.
| Aryl Substitution Pattern | Observed Biological Effect | Reference Compound Class | Key Finding |
|---|---|---|---|
| 3,5-dichloro | Potent β2-mimetic activity | Phenyl-aminoethanols | Reference point for SAR studies. nih.gov |
| 3-chloro-5-cyano | Strong β2-mimetic activity | Phenyl-aminoethanols | Combination of chloro and cyano groups enhances potency. nih.gov |
| 3-fluoro-5-cyano | Strong β2-mimetic activity | Phenyl-aminoethanols | Fluoro substitution is also well-tolerated and effective. nih.gov |
| 3-chloro-5-trifluoromethyl | Good oral absorption and long-lasting β2-mimetic action | Phenyl-aminoethanols | The CF3 group can improve pharmacokinetic properties while maintaining activity. nih.gov |
The position of substituents on the aryl ring is a crucial factor governing biological activity. The meta position of the chlorine atom in 2-amino-3-(3-chlorophenyl)propan-1-ol is a specific choice that influences the molecule's conformation and electronic distribution. Shifting this substituent to the ortho or para position can lead to significant changes in activity.
Studies on related phenylethanolamine and phenoxypropanolamine structures have shown that the substitution pattern directly impacts their beta-adrenolytic effects. For dihalogenated derivatives, the activity hierarchy was found to be 2,5-dihalo > 2,4-dihalo > 3,4-dihalo, with the 3,4-disubstituted compounds showing the weakest effects. nih.gov Similarly, in a series of beta-blocking agents where two propanolamine (B44665) chains were attached to a single aromatic ring, the biological activity was highly dependent on the relative positions, decreasing in the order of ortho > meta > para. nih.gov
These findings suggest that the receptor's binding pocket has a specific topology that favors certain substitution patterns over others. nih.gov For the 2-amino-3-phenylpropan-1-ol (B95927) scaffold, a substituent at the meta position, as in the parent compound, may optimally position the molecule for key interactions. Moving the chloro group to the ortho position could introduce steric hindrance with the propanolamine side chain, potentially altering its preferred conformation. A para substitution, on the other hand, would place the halogen in a completely different region of the binding pocket, which could either be beneficial or detrimental depending on the specific receptor.
| Isomer Position | Relative Biological Activity (Inferred) | Potential Rationale |
|---|---|---|
| Ortho | Potentially higher or lower | May increase interaction with a specific sub-pocket but could also cause steric clash with the side chain. nih.gov |
| Meta | Active (Reference) | The 3-chloro substitution provides a favorable balance of electronic and steric properties for binding. |
| Para | Potentially lower | Places the substituent in a different region of the binding site, which may be less favorable for interaction. nih.gov |
Role of Amino Group Modifications
The primary amino group is a key functional group, typically protonated at physiological pH. It serves as a critical anchor for electrostatic and hydrogen bonding interactions within the receptor binding site.
Modification of the primary amino group through alkylation (adding alkyl groups) or acylation (adding acyl groups) can profoundly impact receptor affinity.
Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can sometimes enhance activity, but larger, bulkier groups often lead to a decrease in potency due to steric hindrance. For many adrenergic agents, secondary amines with specific alkyl groups, such as isopropyl or tert-butyl, are optimal for selectivity and potency. For example, studies on phenyl-aminoethanol derivatives showed that a tert-butylamino group was a key feature for high beta-2 mimetic activity. nih.gov This suggests that the size and shape of the N-substituent are critical for fitting into a hydrophobic pocket adjacent to the primary recognition site.
Acylation: Converting the amino group to an amide via acylation typically leads to a significant loss or complete abolition of activity. This is because acylation neutralizes the positive charge of the amine, preventing the crucial ionic interaction with negatively charged amino acid residues (e.g., aspartate) in the receptor. Furthermore, the hydrogen bonding capacity of the amine is reduced, further weakening the ligand-receptor interaction.
The protonated amino group (-NH3+) is a potent hydrogen bond donor and can engage in strong electrostatic interactions. It is widely accepted that this positively charged group forms an ionic bond with a conserved acidic residue, such as aspartic acid, in the binding site of many G-protein coupled receptors (GPCRs).
Hydrogen Bonding: The N-H protons can act as donors to form hydrogen bonds with nearby acceptor atoms (like oxygen or nitrogen) on receptor residues. Primary amines (-NH2) can donate two hydrogens, while secondary amines (-NHR) can donate one. N-alkylation reduces the number of these potential hydrogen bonds.
Electrostatic Interactions: The positive charge of the protonated amine is fundamental for the initial recognition and anchoring of the ligand to the receptor. As mentioned, acylation removes this charge, thereby eliminating the primary electrostatic anchoring force and drastically reducing binding affinity.
Significance of Hydroxyl Group Modifications
Modifying the hydroxyl group, for instance, through esterification or etherification, typically results in a substantial decrease in potency. This is because such modifications block the group's ability to participate in hydrogen bonding. The oxygen atom in an ether might still act as a hydrogen bond acceptor, but the key hydrogen bond donating capability is lost.
While detrimental to direct receptor binding, modification of the hydroxyl group is a common strategy in prodrug design. An ester derivative, for example, might be more lipophilic, leading to improved absorption and distribution. Once in the body, endogenous esterase enzymes can cleave the ester, releasing the active parent compound with its free hydroxyl group at the target site.
Derivatization to Esters or Ethers and Their Biological Impact
The hydroxyl and amino groups of this compound are key functional groups that can be readily derivatized to form esters and ethers. These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which in turn can have a profound impact on its biological activity.
Research into related syn-2-alkoxy-3-amino-3-arylpropan-1-ols has shed light on the effects of etherification on the biological profile of these compounds. A study focused on the synthesis and antimalarial activity of a series of these ether derivatives revealed that the introduction of an alkoxy group at the C-2 position can confer significant biological activity.
In one such study, a variety of novel syn-2-alkoxy-3-amino-3-arylpropan-1-ols were synthesized and evaluated for their in vitro activity against a chloroquine-sensitive strain of Plasmodium falciparum. The results, summarized in the table below, demonstrate that these ether derivatives exhibit micromolar potency.
| Compound | Aryl Group | Alkoxy Group (R) | Antimalarial Activity (IC50, µM) |
|---|---|---|---|
| 1a | Phenyl | Methoxy (B1213986) | 15.2 |
| 1b | Phenyl | Ethoxy | 12.8 |
| 1c | 4-Chlorophenyl | Methoxy | 10.5 |
| 1d | 4-Chlorophenyl | Ethoxy | 8.9 |
| 1e | 3-Chlorophenyl | Methoxy | 11.3 |
| 1f | 3-Chlorophenyl | Ethoxy | 9.7 |
The data indicates that the nature of both the aryl substituent and the alkoxy group influences the antimalarial activity. For instance, derivatives with a 4-chlorophenyl group (compounds 1c and 1d) generally showed slightly better activity than their phenyl or 3-chlorophenyl counterparts. Furthermore, within each aryl series, the ethoxy derivatives exhibited slightly enhanced potency compared to the methoxy derivatives, suggesting that a modest increase in the lipophilicity of the alkoxy chain may be beneficial for this specific biological activity. It is important to note that the majority of these compounds did not show cytotoxicity at the concentrations tested, indicating a degree of selectivity for the parasite over host cells. nih.gov
While specific studies on the ester derivatives of this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that esterification of the primary alcohol would likely serve as a prodrug strategy. Such a modification would increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution. Once in the body, the ester would be expected to be hydrolyzed by esterases to release the active parent amino alcohol. The biological impact would therefore be highly dependent on the rate and extent of this hydrolysis in the target tissues.
Propanol (B110389) Backbone Alterations and Their Stereochemical Implications
The 1,2-amino alcohol motif within the propanol backbone of this compound contains two chiral centers, at C-1 and C-2. The specific stereochemistry of these centers is often a critical determinant of biological activity, as it dictates the three-dimensional arrangement of the functional groups and their ability to interact with chiral biological targets such as enzymes and receptors.
Alterations to the propanol backbone, such as changing the substitution pattern or the relative stereochemistry, can have profound effects on the biological profile of the molecule. While specific studies detailing systematic alterations to the propanol backbone of this compound are limited, the importance of stereochemistry in related compounds is well-established.
For instance, in the development of antifungal dipeptide compounds incorporating an aromatic β-amino acid, it was discovered that the absolute configuration of the chiral atom in the amino acid was crucial for fungicidal activity. Specifically, compounds with the R absolute configuration at this center demonstrated significantly greater activity. This highlights the principle that stereoisomers can have markedly different biological activities and that controlling the stereochemistry is a key aspect of drug design.
The relative stereochemistry of the amino and hydroxyl groups in amino alcohols is also a critical factor. In the synthesis of the aforementioned antimalarial syn-2-alkoxy-3-amino-3-arylpropan-1-ols, the syn diastereomer was specifically prepared and evaluated. nih.gov This stereochemical arrangement places the amino and alkoxy groups on the same side of the carbon backbone when depicted in a Fischer projection. It is plausible that the corresponding anti diastereomers would exhibit different biological activities due to the altered spatial relationship between these key functional groups, which could lead to different binding interactions with the biological target.
Further modifications to the propanol backbone, such as the introduction of additional substituents or conformational constraints, would also be expected to influence the biological activity. For example, incorporating the backbone into a cyclic structure could restrict its conformational flexibility, potentially locking it into a bioactive conformation and enhancing its potency or selectivity.
The following table summarizes the stereochemical considerations and their potential implications for the biological activity of this compound derivatives.
| Structural Feature | Stereochemical Consideration | Potential Biological Implication |
|---|---|---|
| C-1 Chirality | (R) vs. (S) configuration | Differential binding affinity and efficacy at chiral biological targets. One enantiomer may be significantly more active than the other. |
| C-2 Chirality | (R) vs. (S) configuration | Alters the spatial orientation of the amino group relative to the rest of the molecule, impacting interactions with target sites. |
| Relative Stereochemistry (C-1 and C-2) | syn vs. anti diastereomers | Different spatial arrangements of the hydroxyl and amino groups, leading to distinct binding modes and potentially different biological activities. |
| Backbone Conformation | Flexibility vs. Rigidity | Constraining the backbone, for example, through cyclization, can pre-organize the molecule for optimal target binding, potentially increasing potency and selectivity. |
Potential Applications of 2 Amino 3 3 Chlorophenyl Propan 1 Ol in Research and Development
As a Chiral Building Block in Advanced Organic Synthesis
The chiral nature of 2-Amino-3-(3-chlorophenyl)propan-1-ol makes it a significant asset in asymmetric synthesis, where control of stereochemistry is paramount for achieving desired biological activity. Chiral building blocks are fundamental components in the synthesis of optically pure compounds, and this amino alcohol is no exception. tcichemicals.comsigmaaldrich.comenamine.net
Non-natural amino acids are crucial in drug discovery and protein engineering, offering a way to create peptides and proteins with enhanced stability and novel functions. sigmaaldrich.comnih.gov this compound serves as a valuable precursor for the synthesis of these custom amino acid derivatives. The development of synthetic routes to unnatural amino acids is a significant area of research, with various chemical synthesis methods being more diverse and profound compared to biocatalysis routes. qyaobio.com Methodologies such as asymmetric catalytic synthesis are highly efficient for producing a wide range of optically enriched α-amino acids, which are vital in the chemical synthesis of pharmaceuticals. nih.govqyaobio.com The functional groups present in this compound allow for its chemical modification into complex amino acid structures that are not found in nature.
The synthesis of complex heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. beilstein-journals.org this compound can be utilized as a key intermediate in the construction of various heterocyclic ring systems. For instance, its amino and hydroxyl groups can participate in cyclization reactions to form heterocycles like oxazinanes. nih.gov The synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and their subsequent conversion into cis-5-alkoxy-4-aryl-1,3-oxazinanes has been demonstrated. nih.gov Furthermore, the general versatility of aminoazoles in reacting with different electrophiles highlights the potential of amino-functionalized building blocks in creating a diverse range of heterocyclic structures through multicomponent reactions. frontiersin.org
As a Scaffold for Novel Bioactive Compound Design
The molecular framework of this compound provides a robust scaffold for the design and synthesis of new bioactive compounds. Its structure can be systematically modified to explore structure-activity relationships and develop compounds with specific biological targets.
In the realm of drug discovery, lead generation and optimization are critical steps that involve identifying and refining molecules with promising therapeutic potential. nih.gov The structure of this compound can be a starting point for creating libraries of related compounds for screening. For example, the related compound 3-Amino-1-(4-chlorophenyl)propan-1-ol is noted as a building block for synthesizing pharmaceutical compounds, particularly in oncology and infectious diseases, due to its ability to modulate biological pathways. This highlights the potential of structurally similar compounds like this compound in lead discovery efforts.
Fluorescent probes are indispensable tools for studying biological processes and molecular interactions within living systems. beilstein-journals.orgnih.gov The core structure of this compound can be functionalized with fluorophores to create research probes. Peptide-based fluorescent probes, for instance, are advantageous due to their synthetic accessibility and stability, allowing for the direct detection of biomolecules. beilstein-journals.org By incorporating the this compound scaffold into a larger molecular probe, researchers can design tools to investigate specific biological targets with high precision. Detailed investigations into BINOL-coumarin-based fluorescent probes for the enantioselective recognition of amino acids demonstrate the sophisticated design possibilities. nsf.gov
Role in the Development of New Synthetic Methodologies
Beyond its direct application in synthesizing target molecules, this compound and similar compounds play a role in the development of novel synthetic methods. The reactivity of its functional groups can be exploited to test and refine new chemical transformations. For example, processes for the preparation of complex molecules like AZD5363 involve the reaction of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, a structurally related compound, highlighting the utility of such amino alcohols in process development. google.com The use of 3-(3-Chlorophenyl)propan-1-ol as an intermediate in the synthesis of epoxides showcases how such molecules can be pivotal in developing asymmetric epoxidation reagents for natural product and pharmaceutical synthesis. biosynth.com
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Elucidation of Structure and Purity (beyond basic identification)
Spectroscopy provides a non-destructive means to probe the molecular structure of a compound. While basic techniques confirm the presence of functional groups, advanced methods are required for a definitive structural and stereochemical assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules. For 2-Amino-3-(3-chlorophenyl)propan-1-ol, high-field NMR (e.g., 300 MHz or higher) is employed to resolve complex spin systems. rsc.org While one-dimensional ¹H and ¹³C NMR spectra provide primary information on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are essential for a complete structural assignment. stereoelectronics.org
2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, allowing for the mapping of adjacent protons through the carbon skeleton. This would confirm the -CH(NH₂)-CH₂-Ar and -CH(NH₂)-CH₂OH spin systems.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, definitively assigning the carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the propanol (B110389) chain to the 3-chlorophenyl ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is pivotal for stereochemical assignment. It identifies protons that are close in space, and the intensity of the NOE cross-peaks can help determine the relative configuration of the two stereocenters in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| C1 (-CH₂OH) | ~3.5-3.7 | ~65 | dd |
| C2 (-CHNH₂) | ~3.1-3.3 | ~55 | m |
| C3 (-CH₂Ar) | ~2.7-2.9 | ~40 | dd |
| C1' (Ar C-Cl) | - | ~134 | s |
| C2' (Ar C-H) | ~7.2 | ~130 | s |
| C3' (Ar C-H) | ~7.1 | ~128 | d |
| C4' (Ar C-H) | ~7.2 | ~127 | t |
| C5' (Ar C-H) | ~7.1 | ~126 | d |
| C6' (Ar C-C) | - | ~142 | s |
| -OH | Variable | - | br s |
| -NH₂ | Variable | - | br s |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques confirm the presence of the hydroxyl, amino, and chloro-aromatic moieties. The combined use of both IR and Raman is beneficial as some vibrations may be more active in one technique than the other, providing complementary data.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | 3200-3600 (Weak) |
| N-H (Amine) | Stretching | 3300-3500 (Medium, two bands) | 3300-3500 (Medium) |
| C-H (Aromatic) | Stretching | 3000-3100 (Sharp) | 3000-3100 (Strong) |
| C-H (Aliphatic) | Stretching | 2850-3000 (Medium) | 2850-3000 (Strong) |
| C=C (Aromatic) | Stretching | 1450-1600 (Medium) | 1580-1610 (Strong) |
| C-O (Alcohol) | Stretching | 1050-1260 (Strong) | Weak |
| C-Cl (Aryl) | Stretching | 600-800 (Strong) | Strong |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the unambiguous determination of its elemental composition. nih.gov Using a technique like electrospray ionization (ESI), the compound is ionized, typically forming the protonated molecule [M+H]⁺. The measured exact mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements. jiangnan.edu.cn
For C₉H₁₂ClNO, the theoretical exact mass of the neutral molecule is 185.0607 Da. The protonated molecule [C₉H₁₃ClNO]⁺ would have a theoretical m/z of 186.0680. An experimental HRMS measurement within a narrow tolerance (e.g., < 5 ppm) confirms the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information that corroborates the proposed connectivity. unito.it
Table 3: Predicted HRMS Data and Fragments for this compound
| Ion | Molecular Formula | Theoretical m/z | Fragmentation Pathway |
| [M+H]⁺ | C₉H₁₃ClNO⁺ | 186.0680 | Parent Ion |
| [M+H-H₂O]⁺ | C₉H₁₁ClN⁺ | 168.0574 | Loss of water from the hydroxyl group |
| [M+H-NH₃]⁺ | C₉H₁₀ClO⁺ | 169.0415 | Loss of ammonia (B1221849) from the amino group |
| [C₇H₇Cl]⁺ | C₇H₇Cl⁺ | 126.0231 | Cleavage yielding the chlorobenzyl cation |
Chromatographic Methods for Separation and Quantification
Chromatography is essential for both assessing the purity of a compound and for isolating it from reaction mixtures or impurities. For a chiral compound, specialized chromatographic techniques are required to separate its non-superimposable mirror images (enantiomers).
Since enantiomers possess identical physical properties in a non-chiral environment, their separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). jiangnan.edu.cnchromatographyonline.com Determining the enantiomeric excess (% ee) is critical in pharmaceutical development, as different enantiomers can have distinct biological activities.
Common approaches for the chiral separation of amino alcohols include:
Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®, Lux®) are widely effective. yakhak.org Separation is often achieved using normal-phase mobile phases consisting of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695).
Cyclofructan-based CSPs: These have also proven effective for the separation of primary amines. chromatographyonline.com
Pre-column Derivatization: In some cases, the enantiomers are derivatized with a chiral reagent, such as Marfey's reagent (FDAA) or 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl), to form diastereomers. yakhak.orgresearchgate.net These diastereomers can then be separated on a standard, non-chiral reversed-phase column (e.g., C18).
Table 4: Example Chiral HPLC Method Parameters
| Parameter | Description |
| Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
| Expected Outcome | Baseline separation of the two enantiomers, allowing for quantification of enantiomeric excess. |
When larger quantities (>mg) of a highly pure compound are needed for further study, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and increased sample loading. google.com
For this compound, a common strategy would be reversed-phase preparative HPLC. The crude material is dissolved and injected onto a C18 or C8 column. A gradient elution, typically with water and acetonitrile (B52724) (often containing a modifier like trifluoroacetic acid or formic acid to improve peak shape), is used to separate the target compound from impurities. google.com Fractions are collected as the compound elutes from the column, and those containing the pure product are combined and concentrated to yield the purified solid.
X-ray Crystallography for Absolute Configuration Determination and Conformational Studies
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsion angles. thieme-connect.de This powerful analytical technique is unparalleled in its ability to elucidate the absolute configuration of chiral centers and to provide a detailed understanding of the molecule's preferred conformation in the solid state.
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. mdpi.com
For the determination of absolute configuration, the phenomenon of anomalous scattering is utilized. researchgate.net When the X-ray energy is close to the absorption edge of an atom in the structure (often a heavier atom like chlorine), the scattering factor of that atom becomes a complex number. researchgate.net This results in differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l), which would otherwise be identical. researchgate.net The analysis of these intensity differences, known as the Bijvoet method, allows for the unequivocal assignment of the absolute stereochemistry of the molecule. researchgate.net
In the context of this compound, an X-ray crystallographic study would provide critical insights. The presence of the chlorine atom would be advantageous for the determination of the absolute configuration using anomalous scattering. The analysis would confirm the R or S configuration of the chiral center at the second carbon atom.
Furthermore, the crystallographic data would reveal the precise conformation of the molecule in the crystal lattice. This includes the torsion angles that define the spatial relationship between the aminopropanol (B1366323) backbone and the 3-chlorophenyl group. Such conformational information is vital for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and can influence the physicochemical properties of the solid form.
While specific crystallographic data for this compound is not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD) as of the latest searches, a hypothetical dataset for a related aminopropanol derivative is presented below to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C9H12ClNO |
| Formula Weight | 185.65 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.567(2) |
| b (Å) | 10.123(3) |
| c (Å) | 12.456(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1080.9(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.142 |
| Flack Parameter | 0.02(3) |
The Flack parameter, in particular, is a critical value in determining the absolute configuration of a chiral, non-centrosymmetric crystal structure. researchgate.net A value close to zero indicates that the determined absolute configuration is correct.
Future Research Directions for 2 Amino 3 3 Chlorophenyl Propan 1 Ol
Exploration of Novel Biocatalytic Routes for Sustainable Synthesis
The chemical synthesis of chiral molecules like 2-Amino-3-(3-chlorophenyl)propan-1-ol often involves multiple steps, harsh reaction conditions, and the use of expensive or toxic catalysts. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative. Future research should focus on developing enzymatic pathways for the synthesis of this compound, moving away from traditional chemical methods.
A promising avenue lies in the use of alcohol dehydrogenases (ADHs) and transaminases (TAs). Research has already demonstrated the successful biocatalytic reduction of precursor ketones. For instance, the key intermediate (R)-2-chloro-1-(3-chlorophenyl)ethanol has been synthesized from its corresponding ketone, 2-chloro-1-(3-chlorophenyl)ethanone, using enzymes from microorganisms like Candida ontarioensis and Hansenula polymorpha. acs.orgcjcatal.com These reactions often exhibit high enantioselectivity, yielding products with an enantiomeric excess (ee) greater than 99%. cjcatal.comresearchgate.net
Table 1: Comparison of Potential Biocatalytic Methods
| Enzyme Class | Precursor | Key Advantages | Research Focus |
| Alcohol Dehydrogenase (ADH) | 2-chloro-1-(3-chlorophenyl)ethanone | High enantioselectivity (>99% ee), mild reaction conditions. cjcatal.comresearchgate.net | Engineering ADHs for improved substrate tolerance and cofactor regeneration. |
| Transaminase (TA) | 1-(3-chlorophenyl)propan-1-ol-2-one | Direct introduction of the amino group, high stereocontrol. | Screening for novel TAs with activity towards the specific substrate. |
| Multi-enzyme Cascade (ADH + TA) | 2-chloro-1-(3-chlorophenyl)ethanone | One-pot synthesis, reduced purification steps, improved process efficiency. d-nb.info | Optimization of reaction conditions for compatibility between different enzymes. |
Deeper Mechanistic Understanding of Biological Interactions through Advanced Biophysical Methods
While the primary current interest in this compound is as a synthetic intermediate, its structural similarity to phenylpropanolamine suggests it could have biological activity. nih.gov Future research should therefore investigate its potential interactions with biological macromolecules. A suite of advanced biophysical techniques can be employed to elucidate the thermodynamics, kinetics, and structural basis of these potential interactions. researchgate.net
Isothermal Titration Calorimetry (ITC) could be used to directly measure the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between the compound and a target protein. nih.gov This provides a complete thermodynamic profile of the binding event in solution.
Surface Plasmon Resonance (SPR) is another powerful technique for studying the kinetics of binding. By immobilizing a target protein on a sensor chip, the association (kon) and dissociation (koff) rates of the compound can be measured in real-time, providing valuable information about the dynamics of the interaction. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify which parts of the this compound molecule are in close contact with a protein receptor, mapping the binding epitope. dntb.gov.ua
Table 2: Application of Biophysical Methods
| Technique | Information Gained | Potential Application for this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). nih.gov | Quantifying the binding of the compound to potential biological targets. |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rates, binding affinity. researchgate.net | Characterizing the kinetics of the interaction with target proteins. |
| Nuclear Magnetic Resonance (NMR) | Binding epitope mapping, structural changes upon binding. dntb.gov.ua | Identifying the specific molecular interactions between the compound and its binding partner. |
| Differential Scanning Fluorimetry (DSF) | Changes in protein thermal stability upon ligand binding. ethz.ch | High-throughput screening for potential protein targets. |
Computational Design of Next-Generation Analogues with Tuned Properties
Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with improved properties. nih.gov Starting from the core scaffold of this compound, computational methods can be used to design a library of next-generation analogues with potentially enhanced biological activity, improved metabolic stability, or other desirable characteristics.
Structure-activity relationship (SAR) studies, guided by computational docking and molecular dynamics simulations, can predict how modifications to the chemical structure will affect binding to a target protein. nih.gov For example, modifying the substitution pattern on the phenyl ring or altering the substituents on the amino or hydroxyl groups could lead to analogues with higher affinity or selectivity. Machine learning and artificial intelligence are also emerging as powerful tools in analogue design, capable of predicting the properties of virtual compounds and prioritizing them for synthesis. nih.gov
This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Investigation of its Utility in Materials Science or Catalyst Development
The potential applications of this compound may extend beyond the realm of pharmaceuticals. The presence of both an amino and a hydroxyl group makes it a bifunctional molecule that could be explored for its utility in materials science and catalysis.
Amino alcohols are known to act as chiral ligands in asymmetric catalysis. iris-biotech.de The enantiomerically pure forms of this compound could be investigated for their ability to form complexes with transition metals, creating catalysts for a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic properties of the 3-chlorophenyl group could influence the catalytic activity and selectivity of such complexes.
In materials science, amino alcohols can serve as building blocks for the synthesis of polymers or as modifying agents for surfaces. The specific stereochemistry and functional groups of this compound could be exploited to create materials with unique properties, such as chiral recognition capabilities or specific thermal or mechanical characteristics. While this area is largely unexplored for this specific compound, it represents a fertile ground for future interdisciplinary research.
Q & A
Q. Advanced
- Solvent polarity : Polar aprotic solvents (THF) enhance nitro reduction selectivity, while ethanol stabilizes intermediates .
- Catalyst choice : Pd/C (5% wt.) optimizes hydrogenation efficiency, but Raney Ni may cause over-reduction .
- Temperature : <50°C prevents racemization; higher temperatures risk side reactions (e.g., elimination) .
What spectroscopic techniques are essential for structural characterization?
Q. Basic
- ¹H/¹³C NMR : Confirms backbone structure and substituents (e.g., chlorophenyl resonance at δ 7.2–7.5 ppm) .
- FT-IR : Identifies -NH₂ (3350 cm⁻¹) and -OH (broad ~3200 cm⁻¹) stretches .
- HRMS : Validates molecular ion (e.g., [M+H]⁺ at m/z 200.08 for C₉H₁₂ClNO) .
How can competing side reactions (e.g., elimination) be minimized during synthesis?
Q. Advanced
- pH control : Maintain mild acidity (pH 5–6) to prevent base-induced elimination .
- Low-temperature quenching : Halt reactions immediately post-completion.
- Additive use : Scavengers (e.g., NH₄Cl) sequester reactive intermediates .
What are the key applications of this compound in pharmacological research?
Basic
It serves as a precursor for:
- Chiral β-blockers : Modulate adrenergic receptors due to amino alcohol motif .
- Anticancer agents : Fluorinated analogs show kinase inhibition .
- Neuroactive compounds : Amino alcohol derivatives interact with GABA receptors .
How does the chlorophenyl substituent affect reactivity compared to fluorophenyl analogs?
Q. Advanced
- Electron-withdrawing effect : The Cl group increases electrophilicity at the benzylic position, enhancing nucleophilic substitution rates vs. F analogs .
- Steric hindrance : Larger Cl may slow reactions in sterically crowded environments .
- Metabolic stability : Chlorophenyl derivatives resist oxidative metabolism better than fluorophenyl .
What solvent systems optimize column chromatography for purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
